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molecular formula C9H8BrFN2 B8495478 6-bromo-1-ethyl-4-fluoro-1H-indazole

6-bromo-1-ethyl-4-fluoro-1H-indazole

Cat. No. B8495478
M. Wt: 243.08 g/mol
InChI Key: KPCGFPVRRVMXGA-UHFFFAOYSA-N
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Patent
US09278953B2

Procedure details

To a solution of 4-bromo-2,6-difluorobenzaldehyde (1000 mg, 4.5 mmol) in NMP (10 mL) was added ethyl hydrazine oxalate (747 mg, 5.0 mmol). The reaction mixture was stirred at r.t. for 72 h. The reaction mixture was heated under reflux for 15 h. After being cooled at r.t., the reaction mixture was partitioned between heptane and water. The aqueous layer was extracted with heptane. The combined organic extracts were washed with brine, dried over MgSO4, and concentrated under reduced pressure. The crude product was purified by silica gel column chromatography (0-20% EtOAc in heptanes) to afford 6-bromo-1-ethyl-4-fluoro-1H-indazole as a light yellow oil (902 mg, 84%).
Quantity
1000 mg
Type
reactant
Reaction Step One
Quantity
747 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[C:8]([F:10])[C:5]([CH:6]=O)=[C:4](F)[CH:3]=1.C(O)(=O)C(O)=O.[CH2:18]([NH:20][NH2:21])[CH3:19]>CN1C(=O)CCC1>[Br:1][C:2]1[CH:3]=[C:4]2[C:5]([CH:6]=[N:21][N:20]2[CH2:18][CH3:19])=[C:8]([F:10])[CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1000 mg
Type
reactant
Smiles
BrC1=CC(=C(C=O)C(=C1)F)F
Name
Quantity
747 mg
Type
reactant
Smiles
C(C(=O)O)(=O)O.C(C)NN
Name
Quantity
10 mL
Type
solvent
Smiles
CN1CCCC1=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at r.t. for 72 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 15 h
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
After being cooled at r.t.
CUSTOM
Type
CUSTOM
Details
the reaction mixture was partitioned between heptane and water
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with heptane
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel column chromatography (0-20% EtOAc in heptanes)

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
BrC1=CC(=C2C=NN(C2=C1)CC)F
Measurements
Type Value Analysis
AMOUNT: MASS 902 mg
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 82.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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